4-{[6-(3-ethoxyphenyl)pyridin-3-yl]methyl}morpholine
Description
The compound “4-{[6-(3-ethoxyphenyl)pyridin-3-yl]methyl}morpholine” is a complex organic molecule that contains a morpholine ring and a pyridine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen atom, and one oxygen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the morpholine ring and the pyridine ring, followed by the attachment of the ethoxyphenyl group . The synthesis of similar compounds often involves the use of Grignard reagents, acetic anhydride, and other reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine and pyridine rings, as well as the ethoxyphenyl group . The morpholine ring would contribute to the three-dimensionality of the molecule, while the pyridine ring would likely contribute to its aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the pyridine ring could potentially undergo electrophilic substitution reactions, while the morpholine ring could potentially undergo reactions at the nitrogen atom .Future Directions
Properties
IUPAC Name |
4-[[6-(3-ethoxyphenyl)pyridin-3-yl]methyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-22-17-5-3-4-16(12-17)18-7-6-15(13-19-18)14-20-8-10-21-11-9-20/h3-7,12-13H,2,8-11,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPOZLJIDPCJRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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